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Compound of Interest

Compound Name: CGI-1746

Cat. No.: B1684438

Disclaimer: Publicly available, detailed pharmacokinetic data specifically for the preclinical
Bruton's tyrosine kinase (BTK) inhibitor CGI-1746 is limited. This document summarizes the
available information on CGI-1746 and presents a comprehensive analysis of the
pharmacokinetics of its well-characterized, clinically evaluated successor, fenebrutinib (also
known as GDC-0853). Fenebrutinib was developed through optimization of the CGI-1746
scaffold and shares a similar mechanism of action as a reversible BTK inhibitor. The data on
fenebrutinib provides valuable insights into the expected pharmacokinetic properties of this
class of inhibitors.

Introduction to CGI-1746 and its Clinical Successor,
Fenebrutinib

CGI-1746 is a potent and highly selective, reversible inhibitor of Bruton's tyrosine kinase (BTK),
a critical enzyme in the B-cell antigen receptor (BCR) signaling pathway.[1][2] Its high
selectivity for BTK over other kinases, such as Tec and Src family kinases, made it a significant
tool for studying the role of BTK in various B-cell-mediated diseases.[3] CGI-1746
demonstrated efficacy in preclinical models of inflammatory diseases like arthritis.[3]

Further optimization of the CGI-1746 chemical scaffold led to the development of fenebrutinib
(GDC-0853), a compound with an improved pharmacokinetic profile suitable for clinical
development. Fenebrutinib is also a potent, selective, and non-covalent BTK inhibitor that has
been investigated in clinical trials for various autoimmune diseases, including rheumatoid
arthritis and multiple sclerosis.[4][5][6]
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Pharmacokinetics of Fenebrutinib (GDC-0853)

The following sections detail the pharmacokinetic profile of fenebrutinib, providing a likely
surrogate for the expected properties of CGI-1746.

Preclinical Pharmacokinetics

Preclinical studies in rats and dogs provided the foundational understanding of the ADME
(Absorption, Distribution, Metabolism, and Excretion) properties of fenebrutinib.

Table 1: Preclinical Pharmacokinetic Parameters of Fenebrutinib (GDC-0853)

Parameter Rat Dog Reference
Dose (IV) 0.2 mg/kg 0.2 mg/kg [1][2]

Dose (PO) 1.0 mg/kg 0.5 mg/kg [1112]
Clearance (CL) 27.4 mL/min/kg 10.9 mL/min/kg [1][2]
Volume of Distribution

V) 5.42 L/kg 2.96 L/kg [1][2]
Half-life (t%2) 2.2h 3.8h [11[2]
Bioavailability (F) 65% 85% [1][2]

Clinical Pharmacokinetics

Phase I clinical trials in healthy volunteers and patients have characterized the
pharmacokinetic profile of fenebrutinib in humans.

Table 2: Clinical Pharmacokinetic Parameters of Fenebrutinib (GDC-0853) in Humans
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Parameter Value Condition Reference
Time to Maximum Single and multiple

. 1-3 hours [71181[°]
Concentration (Tmax) doses
Half-life (t%2) at Steady Multiple ascending

4.2 - 9.9 hours [718]

State doses
Accumulation Ratio 1.44-191 Once daily dosing [9]

Experimental Protocols

While specific experimental protocols for CGI-1746 are not available, this section outlines
standard methodologies used for determining the pharmacokinetic parameters of small
molecule inhibitors like fenebrutinib.

Preclinical In Vivo Pharmacokinetic Study

A typical preclinical pharmacokinetic study in animal models (e.g., rats or dogs) involves the
following steps:

Animal Dosing: A defined dose of the compound is administered intravenously (IV) and orally
(PO) to different groups of animals.

¢ Blood Sampling: Blood samples are collected at predetermined time points after dosing.
o Plasma Preparation: Blood samples are processed to separate plasma.

e Bioanalysis: The concentration of the drug in plasma is quantified using a validated analytical
method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

» Pharmacokinetic Analysis: Plasma concentration-time data is used to calculate key
pharmacokinetic parameters using non-compartmental or compartmental analysis.

In Vitro Metabolism Studies

To understand the metabolic stability and pathways, the following in vitro assays are commonly

performed:
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e Microsomal Stability Assay: The compound is incubated with liver microsomes to assess its

metabolic stability.

o Hepatocyte Stability Assay: The compound is incubated with primary hepatocytes to evaluate
its metabolism in a more complete cellular system.

o CYP450 Reaction Phenotyping: The specific cytochrome P450 (CYP) enzymes responsible
for the metabolism of the compound are identified using recombinant human CYP enzymes

or specific chemical inhibitors.

Visualizations
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Conclusion

While specific pharmacokinetic data for CGI-1746 is not readily available in the public domain,
the comprehensive data from its successor, fenebrutinib, offers valuable insights. Fenebrutinib
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exhibits favorable pharmacokinetic properties, including good oral bioavailability and a half-life
that supports reasonable dosing intervals in clinical settings. These characteristics, refined from
the CGI-1746 scaffold, underscore the potential of this class of reversible BTK inhibitors for the
treatment of B-cell-driven autoimmune and inflammatory diseases. The provided experimental
workflows and pathway diagrams offer a foundational understanding for researchers and
professionals in the field of drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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